tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromotriazole moiety, and an ethyl linkage to the carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that the compound is involved in the synthetic strategy for carbamate formation from co2 and amines. This process can be mediated by superbases, which facilitate the transfer of the carboxylate group to various substrates.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These suggest that the compound may interact with multiple biochemical pathways.
Result of Action
It’s known that indole derivatives show various biologically vital properties . Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromotriazol-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted triazoles.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-bromoethyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is unique due to the presence of the bromotriazole moiety, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interaction with biological targets is required .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-12-6-7(10)13-14/h6H,4-5H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWLMNMVENFSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1N=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375271-21-7 |
Source
|
Record name | tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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